6-Chloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 6-position.
Mechanism of Action
Target of Action
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine primarily targets Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis . It also exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The compound interacts with its targets, leading to a series of changes. The molecular docking study showed promising binding affinities of the compound against Bcl2 anti-apoptotic protein . It also revealed similar binding interactions between the compound and the four enzymes (EGFR, Her2, VEGFR2, and CDK2), as observed with sunitinib .
Biochemical Pathways
The compound affects several biochemical pathways. At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . This indicates that the compound influences the apoptotic pathway, leading to cell death .
Result of Action
The compound has shown promising cytotoxic effects against various cancer cell lines . It was found to increase the activity of Caspase 8 and BAX , while the activity of Bcl2 was greatly decreased . The compound also caused cell cycle arrest at the G1/S phase and induced the apoptotic death of cells . Furthermore, the percentage of fragmented DNA was significantly increased in treated cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as kinases, which are pivotal in cell signaling pathways . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, this compound has been found to interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl-2 . This dual action makes it a potent anticancer agent. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can be competitive, where the compound competes with the natural substrate, or allosteric, where it binds to a different site on the enzyme, causing a conformational change that reduces enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Studies have shown that the compound retains its inhibitory effects on enzymes and cellular processes for several hours to days, depending on the experimental conditions . Long-term exposure to this compound in cell cultures has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects . These findings underscore the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect the levels of various metabolites by inhibiting key enzymes in metabolic pathways . For example, it has been shown to reduce the production of nucleotides by inhibiting enzymes involved in nucleotide biosynthesis . This inhibition can lead to a decrease in DNA and RNA synthesis, affecting cell proliferation and growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . The precise localization of the compound within the cell is essential for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using TLC. After the reaction, the solvent is removed under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production methods often involve the use of microwave-assisted synthesis, which provides a robust and efficient approach to preparing pyrrolo[2,3-D]pyrimidine derivatives. This method enhances reaction rates and yields while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is also involved in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and dimethyl sulfoxide (DMSO).
Suzuki Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Industry: It is employed as an intermediate in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- Pyrrolo[2,3-D]pyrimidin-4-ol
- Halogenated Pyrrolo[2,3-D]pyrimidine Derivatives
Uniqueness: 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for kinase targets. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
6-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOTRGDQKVOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672061 | |
Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90994-17-5 | |
Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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